molecular formula C10H6INO2 B1203740 N-(4-Iodophenyl)maleimide CAS No. 65833-01-4

N-(4-Iodophenyl)maleimide

Cat. No.: B1203740
CAS No.: 65833-01-4
M. Wt: 299.06 g/mol
InChI Key: GIXQASIEVHMYQH-UHFFFAOYSA-N
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Description

N-(4-Iodophenyl)maleimide, also known as this compound, is a useful research compound. Its molecular formula is C10H6INO2 and its molecular weight is 299.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88871. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-(4-Iodophenyl)maleimide plays a significant role in biochemical reactions, particularly in the context of protein modification and enzyme inhibition. It interacts with thiol groups in proteins, forming stable thioether bonds. This interaction is crucial for the modification of cysteine residues in proteins, which can alter the protein’s function and activity. Additionally, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to disrupt cell membranes, leading to increased permeability and potential cell death. This compound also influences cell signaling pathways by modifying key signaling proteins, which can result in altered gene expression and cellular metabolism. For instance, this compound has been shown to interfere with iron ion homeostasis in fungal cells, affecting the synthesis of essential membrane components .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to thiol groups in proteins through a Michael addition reaction, forming a stable thiosuccinimide product. This binding can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature. Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained alterations in cellular function, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant harm. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect the biosynthesis of key cellular components, such as chitin and β(1,3)glucan in fungal cells. The compound’s interaction with metabolic enzymes can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound can also influence its accumulation in certain cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects. For example, this compound has been observed to localize to the cell membrane, where it can disrupt membrane integrity and function .

Properties

IUPAC Name

1-(4-iodophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXQASIEVHMYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80216021
Record name N-(4-Iodophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65833-01-4
Record name N-(4-Iodophenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065833014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65833-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Iodophenyl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80216021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Iodophenyl)maleimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared by standard maleimide procedures involving the reaction of p-iodoaniline with maleic anhydride and then subsequent cyclization with acetic anhydride and sodium acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-(4-Iodophenyl)maleimide used to study the miscibility of polymers?

A1: this compound acts as a quenching agent for specific chromophores, like carbazole or benzophenone derivatives . Researchers incorporate this compound and the chromophore into separate polymer chains. When these polymers are blended, the degree of luminescence quenching reveals information about their miscibility.

    Q2: How is this compound incorporated into the polymers used in these studies?

    A2: this compound possesses a vinyl group that enables its incorporation into polymer chains via free radical copolymerization. This is typically done with monomers like styrene or methyl methacrylate, using an initiator like AIBN . The resulting copolymers contain a small percentage of this compound units, strategically placed to interact with the chromophore in the partner polymer.

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